molecular formula C11H23N B2689817 (2S)-3-Cyclohexyl-3-methylbutan-2-amine CAS No. 2248183-42-6

(2S)-3-Cyclohexyl-3-methylbutan-2-amine

Cat. No. B2689817
CAS RN: 2248183-42-6
M. Wt: 169.312
InChI Key: GKXOTPRWVAKEBI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-Cyclohexyl-3-methylbutan-2-amine, also known as CYT387, is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes. JAKs play an important role in cytokine signaling and are involved in various cellular processes, including immune response, hematopoiesis, and inflammation. CYT387 has been studied extensively for its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mechanism of Action

(2S)-3-Cyclohexyl-3-methylbutan-2-amine targets the JAK family of enzymes, which play an important role in cytokine signaling. By inhibiting JAKs, this compound blocks the downstream signaling pathways that are involved in various cellular processes, including immune response, hematopoiesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the number of abnormal cells in the bone marrow of patients with myeloproliferative neoplasms. In addition, this compound has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-3-Cyclohexyl-3-methylbutan-2-amine is its specificity for JAKs, which allows for targeted inhibition of cytokine signaling pathways. However, one limitation of this compound is its potential for off-target effects, which may limit its therapeutic potential in certain diseases.

Future Directions

There are a number of future directions for research on (2S)-3-Cyclohexyl-3-methylbutan-2-amine. One area of focus is the development of more potent and selective JAK inhibitors. In addition, further studies are needed to better understand the mechanisms of action of this compound and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of (2S)-3-Cyclohexyl-3-methylbutan-2-amine involves a multistep process that begins with the reaction of 3-cyclohexyl-3-methylbutan-1-ol with thionyl chloride to form the corresponding chloride. This is followed by reaction with 2-aminoethanol to form the hydrochloride salt of the intermediate. The final step involves the reaction of the intermediate with sodium cyanide to form this compound.

Scientific Research Applications

(2S)-3-Cyclohexyl-3-methylbutan-2-amine has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has shown promising results in the treatment of myeloproliferative neoplasms, including polycythemia vera and myelofibrosis. In addition, this compound has shown potential in the treatment of rheumatoid arthritis and psoriasis.

properties

IUPAC Name

(2S)-3-cyclohexyl-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9(12)11(2,3)10-7-5-4-6-8-10/h9-10H,4-8,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXOTPRWVAKEBI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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